molecular formula C6H11FO B13418591 4-Fluoro-4-methylpentan-2-one

4-Fluoro-4-methylpentan-2-one

Cat. No.: B13418591
M. Wt: 118.15 g/mol
InChI Key: AZTRNPNDARHJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H11FO It is a ketone, characterized by the presence of a fluorine atom and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpentan-2-one typically involves the fluorination of 4-methylpentan-2-one. One common method is the reaction of 4-methylpentan-2-one with a fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Fluoro-4-methylpentanoic acid.

    Reduction: 4-Fluoro-4-methylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpentan-2-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentan-2-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Hydroxy-4-methylpentan-2-one: Contains a hydroxyl group instead of a fluorine atom, leading to different applications and reactivity.

    4-Mercapto-4-methylpentan-2-one: Contains a thiol group, contributing to distinct chemical behavior and uses.

Uniqueness

4-Fluoro-4-methylpentan-2-one is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and potential applications compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluoro-4-methylpentan-2-one

InChI

InChI=1S/C6H11FO/c1-5(8)4-6(2,3)7/h4H2,1-3H3

InChI Key

AZTRNPNDARHJQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.